molecular formula C12H12N2O B1414729 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine CAS No. 1020955-13-8

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Cat. No. B1414729
CAS RN: 1020955-13-8
M. Wt: 200.24 g/mol
InChI Key: DTDNADPDZXJANA-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Scientific Research Applications

Cancer Chemoprevention

The indene derivative has been explored for its potential in cancer chemoprevention. It acts as a Retinoic Acid Receptor α (RARα) agonist , which plays a pivotal role in cellular differentiation and apoptosis . This is particularly important in the context of acute promyelocytic leukemia (APL), where differentiation therapy using all-trans-retinoic acid (ATRA) has been a standard treatment. Indene derivatives like 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine could offer more stable alternatives with fewer side effects.

Future Directions

The future directions for research on “3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine” could include elucidating its synthesis process, determining its molecular structure, studying its chemical reactions, understanding its mechanism of action, and assessing its physical and chemical properties. Safety and hazard assessments would also be crucial for handling this compound .

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-11(14-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNADPDZXJANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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